Cas no 1224944-51-7 (Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1224944-51-7x500.png)
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 4,5-Diaminopicolinic acid
- AK134796
- FDJUGKZMZUVEJD-UHFFFAOYSA-N
- 4271AA
- FCH2280671
- ST2413451
- AX8256563
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-, methyl ester
-
- MDL: MFCD22551533
- インチ: 1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
- InChIKey: FDJUGKZMZUVEJD-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])N2C(=C(C(=O)OC([H])([H])[H])C([H])=N2)N=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 56.5
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYY034-1G |
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 95% | 1g |
¥ 2,343.00 | 2023-03-31 | |
abcr | AB441241-1 g |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate; . |
1224944-51-7 | 1g |
€242.80 | 2023-04-22 | ||
TRC | M340530-10mg |
Methyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1014329-5g |
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-, methyl ester |
1224944-51-7 | 97% | 5g |
$265 | 2024-06-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M846641-100mg |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 98% | 100mg |
457.20 | 2021-05-17 | |
Chemenu | CM131209-250mg |
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 95+% | 250mg |
$62 | 2021-08-05 | |
TRC | M340530-100mg |
Methyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 100mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97860-100mg |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 100mg |
¥186.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D580418-10g |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
1224944-51-7 | 95% | 10g |
$1450 | 2024-08-03 | |
abcr | AB441241-1g |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate; . |
1224944-51-7 | 1g |
€141.50 | 2025-03-19 |
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateに関する追加情報
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-51-7): A Comprehensive Overview
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 1224944-51-7, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its versatile structural framework and potential applications in drug development. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold that has been extensively explored for its biological activity, making it a cornerstone in medicinal chemistry.
The structural motif of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of a chloro substituent at the 5-position and a carboxylate ester group at the 3-position introduces unique electronic and steric properties that can be exploited for modulating biological activity. This compound's molecular architecture makes it an attractive candidate for further derivatization and optimization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The pyrazolo[1,5-a]pyrimidine scaffold has been particularly noted for its role in the discovery of compounds with anti-inflammatory, anticancer, and antimicrobial properties. Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is no exception and has been investigated for its potential in various pharmacological contexts.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. For instance, studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit kinases, which are enzymes involved in cell signaling pathways. The chloro substituent at the 5-position enhances the electrophilicity of the molecule, allowing it to participate in various chemical reactions that can be harnessed for drug design. Additionally, the carboxylate ester group provides a site for further functionalization, enabling the creation of libraries of analogs with tailored properties.
Recent advancements in computational chemistry have facilitated the rapid screening of large compound libraries to identify promising candidates for drug development. Virtual screening techniques have been employed to dock Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate into binding pockets of target proteins, providing insights into its potential mode of action. These computational studies have complemented experimental efforts by predicting favorable interactions between the compound and biological targets.
In vitro studies have demonstrated that derivatives of this scaffold exhibit significant activity against various disease-causing agents. For example, some analogs have shown promise in inhibiting tyrosine kinases, which are overactive in many cancers. The ability to modulate these kinases without causing severe side effects is a major goal in oncology research. Furthermore, the anti-inflammatory properties of certain pyrazolo[1,5-a]pyrimidine derivatives have been explored in preclinical models, suggesting their potential use in treating chronic inflammatory diseases.
The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and esterification. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, which are crucial for large-scale pharmaceutical applications.
The pharmacokinetic profile of this compound is another area of interest. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary studies have indicated that Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.
The regulatory landscape for new drug development is stringent but well-defined, ensuring that only safe and effective agents reach the market. Regulatory agencies require extensive data on a drug's chemical composition, pharmacological activity, toxicology profile, and manufacturing processes before approving it for clinical use. The development pipeline for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is currently focused on generating this essential data through preclinical and clinical trials.
The future prospects for this compound are promising. Ongoing research aims to identify new derivatives with enhanced potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is accelerating the discovery process by enabling high-throughput screening and predictive modeling.
In conclusion, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-51-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential therapeutic applications. Its unique molecular architecture makes it an attractive candidate for further derivatization and optimization. With continued research and development efforts aimed at improving its pharmacological properties and safety profile,< strong>Methyl 5-chloropyrazolo[1...
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